Fab-001

Description

Properties

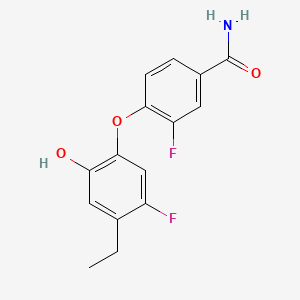

IUPAC Name |

4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHARGDBJJUOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269055-85-7 | |

| Record name | FAB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Precision Strike of Fab-001: A Technical Guide to its Mechanism of Action Against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fab-001, also known as AFN-1252 and Debio-1452, represents a significant advancement in the development of targeted antibacterial agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, its potent and selective inhibition of a key enzyme in staphylococcal fatty acid synthesis, and the experimental methodologies used to elucidate its activity. Quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Targeting FabI

This compound exerts its bactericidal effect through the highly specific inhibition of the enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus.[1][2][3][4][5][6][7][8][9] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the biosynthesis of fatty acids that are essential for bacterial membrane integrity and other vital cellular functions.[5][7][10]

The FASII pathway in bacteria is a series of repeating cycles that extend the length of acyl chains. FabI catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to a saturated acyl-ACP.[5] By specifically inhibiting FabI, this compound effectively halts the entire fatty acid elongation process. This disruption of fatty acid biosynthesis leads to a dose-dependent decrease in the production of essential fatty acids and an accumulation of intermediate-chain acyl-ACPs.[11] Ultimately, this metabolic disruption compromises the bacterial cell membrane, leading to cell death.

The high selectivity of this compound for staphylococcal FabI is a key attribute.[2][3][5][12] Many other bacteria possess different isoforms of the enoyl-ACP reductase, such as FabK, or have structurally distinct FabI enzymes, rendering them insensitive to this compound.[10][13] This specificity minimizes off-target effects and the potential for broad-spectrum disruption of commensal bacteria.

The Fatty Acid Synthesis (FASII) Pathway and this compound Inhibition

The following diagram illustrates the bacterial FASII pathway and the point of inhibition by this compound.

Caption: The bacterial FASII pathway, highlighting the inhibition of FabI by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound Against S. aureus

| Parameter | Value | Reference(s) |

| IC50 (FabI) | 10 - 14 nM | [2][13] |

| Kiapp (FabI) | 4 nM | [13] |

| MIC90 (MRSA) | 0.015 µg/mL | [1][2][6][9] |

| MIC90 (Coagulase-Negative Staphylococci) | 0.12 µg/mL | [1][6] |

Table 2: Impact of FabI Mutations on this compound Activity

| Mutation | Effect on this compound Affinity | Reference(s) |

| M99T | 17-fold decrease in binding affinity | [11] |

| Y147H | Leads to resistant enzyme | [14] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

FabI Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against purified S. aureus FabI enzyme.

Principle: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the substrate, crotonyl-ACP.

Materials:

-

Purified S. aureus FabI enzyme

-

NADH

-

Crotonyl-ACP (substrate)

-

This compound (or test compound)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and crotonyl-ACP in a microplate well or cuvette.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a fixed concentration of purified FabI enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Kinetic Parameter Determination (Km and Ki):

-

To determine the Km for crotonyl-ACP, the concentration of crotonyl-ACP is varied while keeping the concentrations of FabI and NADH constant.[2]

-

To determine the Ki of this compound, the concentrations of both this compound and the substrate are varied.[6] The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Morrison quadratic equation for tight-binding inhibitors).[13]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of this compound required to inhibit the visible growth of S. aureus.

Principle: The broth microdilution method is a standardized procedure to determine the MIC of an antimicrobial agent.

Materials:

-

S. aureus isolates (including MRSA and MSSA strains)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound (or test compound)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the S. aureus strain.

-

Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC as the lowest concentration of this compound at which there is no visible growth of bacteria.

Experimental Workflow for FabI Inhibition Assay

The following diagram outlines the workflow for a typical FabI enzyme inhibition assay.

Caption: Workflow for determining the IC50 of this compound against FabI.

Resistance Mechanisms

Resistance to this compound in S. aureus can emerge through missense mutations in the fabI gene.[14] The most frequently observed mutations occur at positions Met99 and Tyr147.[13][14] The M99T mutation, for instance, results in a 17-fold decrease in the binding affinity of this compound to the FabI enzyme.[11] Despite the potential for resistance, the spontaneous frequency of resistance development is low.[2][6]

This compound Binding and Resistance

The following diagram illustrates the interaction of this compound with the FabI-NADPH complex and how mutations can confer resistance.

Caption: Logical relationship of this compound binding and resistance due to FabI mutation.

Conclusion

This compound is a potent and selective inhibitor of S. aureus FabI, a critical enzyme in the bacterial fatty acid synthesis pathway. Its specific mechanism of action, which has been thoroughly characterized by a variety of biochemical and microbiological assays, results in potent anti-staphylococcal activity, including against drug-resistant strains. The low propensity for resistance development further underscores its potential as a valuable therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, offering valuable insights for researchers and professionals involved in the discovery and development of novel antibacterial drugs.

References

- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Resistance to AFN-1252 Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to AFN-1252 arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

MUT056399: A Deep Dive into the Inhibition of the FabI Enzyme

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MUT056399, a potent inhibitor of the bacterial enzyme FabI. FabI, or enoyl-acyl carrier protein (ACP) reductase, is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents. This document details the inhibitory activity of MUT056399, outlines key experimental protocols for its evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Inhibitory Activity of MUT056399

MUT056399 has demonstrated potent inhibitory activity against the FabI enzyme from both Gram-positive and Gram-negative bacteria, as well as significant antibacterial efficacy against a range of clinical isolates.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | Organism | IC50 (nM) |

| FabI | Staphylococcus aureus | 12[1] |

| FabI | Escherichia coli | 58[1] |

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

| Bacterial Species | Strain Type | MIC90 (µg/mL) |

| Staphylococcus aureus | MSSA, MRSA, Linezolid-resistant | 0.03 - 0.12[1][2] |

| Coagulase-negative staphylococci | - | 0.12 - 4[1][2] |

| Escherichia coli | - | Not specified, but active |

| Haemophilus influenzae | - | Not specified, but active |

| Moraxella catarrhalis | - | Not specified, but active |

| Neisseria gonorrhoeae | - | Not specified, but active |

The FabI Inhibition Pathway

The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the elongation of fatty acid chains, which are essential components of bacterial cell membranes. FabI catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[3] MUT056399 specifically inhibits this step, leading to the disruption of fatty acid synthesis and ultimately, bacterial cell death.

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and MUT056399 Inhibition.

Resistance to MUT056399 has been shown to arise from mutations in the fabI gene, further confirming that FabI is the specific target of this compound.[1][2][4] The antibacterial spectrum of MUT056399 is consistent with its mechanism, showing activity against bacteria that rely on FabI for fatty acid synthesis and no activity against those that utilize alternative enzymes like FabK.[1][2]

Proposed Binding Mechanism of MUT056399

While a crystal structure of MUT056399 in complex with FabI is not publicly available, its design was based on the known binding mode of the diphenyl ether inhibitor triclosan. It is proposed that MUT056399 acts as a competitive inhibitor, binding to the active site of FabI and preventing the binding of the natural substrate, enoyl-ACP.

Proposed Binding of MUT056399 to the FabI Active Site.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of FabI inhibitors like MUT056399.

FabI Enzyme Inhibition Assay (NADH Consumption)

This spectrophotometric assay measures the inhibitory activity of a compound by monitoring the decrease in NADH absorbance at 340 nm, which is consumed during the FabI-catalyzed reduction of a substrate.

Materials:

-

Purified recombinant FabI enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Substrate: Crotonyl-CoA (or other suitable enoyl-CoA substrate)

-

Cofactor: NADH

-

Test Compound (MUT056399) dissolved in DMSO

-

96-well, UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and crotonyl-CoA in each well of the microplate.

-

Add varying concentrations of the test compound (MUT056399) to the wells. Include a control with DMSO only (no inhibitor).

-

Initiate the reaction by adding the purified FabI enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound (MUT056399)

-

96-well microplates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Perform serial two-fold dilutions of MUT056399 in CAMHB in the wells of a 96-well microplate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the microplates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow for FabI Inhibitor Discovery and Characterization

The discovery and development of a specific enzyme inhibitor like MUT056399 typically follows a structured workflow.

References

Fab-001: A Technical Overview of Its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial agent Fab-001, focusing on its spectrum of activity, mechanism of action, and the experimental protocols used for its evaluation. This compound, also known as MUT056399, is an inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the type II fatty acid biosynthesis (FASII) pathway.[1][2][3] This pathway is essential for bacterial viability, making FabI an attractive target for novel antibacterial agents.[1][2]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound exerts its antibacterial effect by specifically targeting and inhibiting the FabI enzyme.[1][3] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, which is the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[2][3] By blocking this step, this compound disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes. This disruption leads to the cessation of bacterial growth. The specificity of this compound for FabI contributes to its targeted antibacterial activity. It is important to note that some bacterial species possess alternative enoyl-ACP reductases, such as FabK, which are not targeted by FabI inhibitors, thus defining the spectrum of activity for these compounds.[1]

Antibacterial Spectrum of Activity

The in vitro activity of this compound and other potent FabI inhibitors has been evaluated against a range of bacterial isolates. The data, primarily presented as Minimum Inhibitory Concentrations (MICs), are summarized in the tables below.

Table 1: In Vitro Activity of FAB001 against Acinetobacter baumannii[4]

| Bacterial Subset | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| All | 77 | 0.25 - >32 | 4 | 8 |

| Amikacin-resistant | 20 | 2 - 8 | 4 | 8 |

| Colistin-resistant | 15 | 0.25 - >32 | 4 | >32 |

| Meropenem-resistant | 20 | 2 - >32 | 8 | 8 |

| Susceptible | 22 | 0.5 - 8 | 4 | 8 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: In Vitro Activity of FabI Inhibitor Compound 4[1]

| Organism | No. of Isolates | MIC90 (µg/mL) |

| Staphylococcus aureus | 22 | 0.03 |

| Staphylococcus epidermidis | 9 | 0.06 |

Table 3: In Vitro Activity of FabI Inhibitor AFN-1252[3]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 502 | ≤0.12 | ≤0.12 |

| Staphylococcus epidermidis | 51 | ≤0.12 | ≤0.12 |

| Streptococcus pneumoniae | - | - | >4 |

| Beta-hemolytic streptococci | - | - | >4 |

| Enterococcus spp. | - | - | >4 |

| Enterobacteriaceae | - | - | >4 |

| Non-fermentative Gram-negative bacilli | - | - | >4 |

| Moraxella catarrhalis | - | - | >4 |

Note: The results for AFN-1252 demonstrate a high degree of specificity for staphylococcal species.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related FabI inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro, is a standard measure of antibacterial potency.[4][5]

Protocol: Broth Microdilution (as per CLSI guidelines) [6]

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates.

-

A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

96-well microtiter plates are used.

-

The antimicrobial agent (e.g., this compound) is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth.

-

Each well receives a specific concentration of the drug, with a growth control well (no drug) and a sterility control well (no bacteria) included on each plate.

-

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except the sterility control).

-

The plates are incubated at 35°C for 16-20 hours in ambient air.[6]

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

-

Checkerboard Synergy Assays

This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and a comparator antibiotic).

Protocol: Checkerboard Broth Microdilution [6]

-

Plate Preparation:

-

In a 96-well microtiter plate, one agent (Drug A, e.g., this compound) is serially diluted along the x-axis, and the second agent (Drug B, e.g., amikacin) is serially diluted along the y-axis.

-

This creates a matrix of wells containing various combinations of the two drugs. Concentrations typically range from several dilutions below the MIC to twice the MIC of each drug.[6]

-

-

Inoculation and Incubation:

-

Each well is inoculated with a bacterial suspension of ~5 x 10⁵ CFU/mL.

-

Plates are incubated at 35°C for 16-20 hours.[6]

-

-

Calculation of Fractional Inhibitory Concentration Index (FICI):

-

The FICI is calculated to quantify the interaction: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

-

The interaction is interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Additivity: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Time-Kill (TK) Studies

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay [6]

-

Preparation:

-

Test tubes containing broth with the antimicrobial agent(s) at desired concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC, 4x MIC) are prepared. A growth control tube without any antibiotic is included.

-

-

Inoculation:

-

The tubes are inoculated with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.

-

The sample is serially diluted and plated onto agar plates.

-

-

Incubation and Colony Counting:

-

The agar plates are incubated for 24-48 hours at 35°C.[6]

-

The number of viable bacteria (CFU/mL) is determined by counting the colonies on the plates.

-

-

Analysis:

-

The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

-

Conclusion

This compound and related compounds represent a promising class of antibacterial agents that target the essential FabI enzyme in the bacterial fatty acid synthesis pathway. The available data indicates potent activity against specific pathogens, notably Staphylococcus species for some FabI inhibitors and a broader spectrum including Acinetobacter baumannii for FAB001. The targeted mechanism of action and focused spectrum highlight the potential for these compounds in an era of growing antimicrobial resistance. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AFN-1252, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ihma.com [ihma.com]

Fab-001 (Fabimycin): A Technical Whitepaper on a Novel Antibiotic Candidate for Gram-Negative Infections

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fab-001, also known as fabimycin, a promising novel antibiotic candidate with potent activity against multi-drug resistant (MDR) Gram-negative bacteria. This document consolidates available data on its mechanism of action, in vitro and in vivo efficacy, and details the experimental methodologies used in its evaluation.

Core Data Presentation

In Vitro Activity of Fabimycin

The in vitro potency of fabimycin has been evaluated against a range of Gram-negative pathogens, including clinical isolates with resistance to current standard-of-care antibiotics.

| Organism | Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | Clinical Isolates | Not Specified | Not Specified | Not Specified | [1][2] |

| Klebsiella pneumoniae | Clinical Isolates | Not Specified | Not Specified | 4 | [3][4] |

| Acinetobacter baumannii | Clinical Isolates | Not Specified | Not Specified | Not Specified | [3][4] |

| Staphylococcus aureus | ATCC 29213 | 0.004 | Not Applicable | Not Applicable | [5] |

| Escherichia coli | MG1655 | 2 | Not Applicable | Not Applicable | [5] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

In Vitro Activity of FAB001 against Acinetobacter baumannii

FAB001, a compound closely related or identical to fabimycin, has demonstrated significant activity against a panel of Acinetobacter baumannii isolates with diverse resistance profiles.

| Isolate Sub-group | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| All Isolates | 77 | 0.25 - >32 | 4 | 8 |

| Amikacin-resistant | 20 | 2 - 8 | 4 | 8 |

| Colistin-resistant | 15 | 0.25 - >32 | 4 | >32 |

| Meropenem-resistant | 20 | 2 - >32 | 8 | 8 |

| Susceptible | 22 | 0.5 - 8 | 4 | 8 |

Data from checkerboard assays indicated that FAB001 in combination with other antibiotics resulted in additivity or synergy in at least 70% of combinations.[6]

Mechanism of Action

Fabimycin's primary mechanism of action is the inhibition of FabI, an enoyl-acyl carrier protein reductase that is a critical enzyme in the bacterial fatty acid biosynthesis pathway.[7][8] This inhibition disrupts the production of essential fatty acids, leading to bacterial cell death. Additionally, studies suggest that fabimycin may have a multifaceted activity that includes disruption of the bacterial membrane, contributing to its potent antibacterial effect.[9][10]

Caption: Mechanism of action of Fabimycin targeting the FabI enzyme.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of fabimycin and FAB001 was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compound (Fabimycin/FAB001)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Positive and negative controls

Procedure:

-

A two-fold serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well microtiter plate.

-

The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Positive control wells (broth and bacteria, no drug) and negative control wells (broth only) are included on each plate.

-

The plates are incubated at 35°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

This assay was used to evaluate the interaction between FAB001 and other antimicrobial agents.

Materials:

-

FAB001 and comparator antibiotics

-

96-well microtiter plates

-

Bacterial inoculum

-

CAMHB

Procedure:

-

In a 96-well plate, serial dilutions of FAB001 are made along the x-axis, and serial dilutions of the comparator antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Each well is inoculated with a standardized bacterial suspension (~5 x 105 CFU/mL).

-

Plates are incubated at 35°C for 16-20 hours.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination to determine synergy, additivity, indifference, or antagonism.

In Vivo Efficacy Models

Fabimycin has been evaluated in murine models of infection to assess its in vivo efficacy.

-

Pneumonia Model: Mice are infected intranasally with a clinical isolate of a Gram-negative pathogen. Treatment with fabimycin or a vehicle control is initiated at a specified time post-infection. Efficacy is determined by measuring the bacterial burden in the lungs.

-

Urinary Tract Infection (UTI) Model: Mice are infected via transurethral inoculation with a uropathogenic strain of E. coli. Fabimycin or a vehicle is administered, and the bacterial load in the bladder and kidneys is quantified to assess efficacy.[10][11]

Experimental and Developmental Workflow

The development of fabimycin followed a structured workflow from initial discovery to preclinical evaluation.

Caption: The developmental workflow for the antibiotic candidate Fabimycin.

Conclusion

This compound (fabimycin) represents a significant advancement in the search for new antibiotics to combat drug-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity against a broad range of clinical isolates, and demonstrated efficacy in preclinical infection models highlight its potential as a future therapeutic agent. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in humans.

References

- 1. resources.healthgrades.com [resources.healthgrades.com]

- 2. ask-bioexpert.com [ask-bioexpert.com]

- 3. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ihma.com [ihma.com]

- 7. researchgate.net [researchgate.net]

- 8. Fabimycin - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multifaceted Activity of Fabimycin: Insights from Molecular Dynamics Studies on Bacterial Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

The Central Role of FabI in Bacterial Fatty Acid Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with unexploited mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway presents a compelling target for such endeavors due to its essentiality for bacterial viability and its significant structural divergence from the mammalian fatty acid synthase (FAS-I) system.[1][2] Within this pathway, the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, FabI, catalyzes the final, rate-limiting step of fatty acid elongation, making it a critical node for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the core functions of FabI, its biochemical properties, regulatory mechanisms, and its validation as a drug target. Detailed experimental protocols for studying FabI and a summary of key kinetic and inhibition data are also presented to aid researchers in this critical field.

Introduction to Bacterial Fatty acid Synthesis (FAS-II) and the Role of FabI

Bacteria primarily utilize the type II fatty acid synthesis (FAS-II) system, a dissociated pathway where each enzymatic step is carried out by a distinct, monofunctional protein.[4] This contrasts with the type I system in mammals, where a single large multifunctional polypeptide performs all catalytic functions.[2] This fundamental difference provides a therapeutic window for the selective inhibition of the bacterial pathway.[1][4]

The FAS-II pathway is an iterative cycle that extends the acyl chain by two carbons in each round. The cycle involves four key reactions: condensation, reduction of the β-ketoacyl-ACP, dehydration, and a final reduction of the enoyl-ACP. FabI is the enzyme responsible for this final reduction step, converting a trans-2-enoyl-ACP to an acyl-ACP using NADH or NADPH as a cofactor.[5][6] This reaction is crucial as it drives the otherwise reversible steps of the elongation cycle forward, making FabI a key regulatory point in the overall pathway.[5][7] The essentiality of FabI for the viability of many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, has been robustly demonstrated.[8][9]

Enzymatic Mechanism and Structure of FabI

FabI belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes.[10] The catalytic mechanism involves the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADH (or NADPH) to the C3 position of the trans-2-enoyl-ACP substrate.[6][11] This is followed by the protonation of the enolate intermediate at the C2 position, resulting in the formation of the saturated acyl-ACP product.[6][11]

Structurally, FabI is typically a homotetrameric protein, with each monomer adopting a classic Rossmann fold.[1] The active site is located at the interface between subunits and contains a highly conserved catalytic triad of tyrosine, lysine, and serine residues.[10] A flexible substrate-binding loop near the active site plays a crucial role in substrate recognition and inhibitor binding.[12] The binding of the cofactor (NADH/NAD+) and substrate or inhibitor can induce conformational changes in this loop, a feature that has been exploited in the rational design of potent FabI inhibitors.[12]

Regulation of FabI and the FAS-II Pathway

The expression and activity of FabI and other FAS-II enzymes are tightly regulated to ensure a balanced supply of fatty acids for membrane biogenesis and other cellular processes. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

In many bacteria, the genes encoding the FAS-II pathway enzymes are controlled by global transcriptional regulators that sense the metabolic state of the cell.

-

FadR: In E. coli, the FadR protein acts as a dual-function regulator. It represses the genes of the fatty acid degradation (β-oxidation) pathway and activates the transcription of key FAS-II genes, including fabA and fabB, which are involved in unsaturated fatty acid synthesis.[2][13] The binding of long-chain acyl-CoA molecules to FadR alleviates its repressive effect on the fad operon and diminishes its activation of fab genes.[13]

-

FabR: Also in E. coli, FabR acts as a transcriptional repressor specifically for the unsaturated fatty acid synthesis genes fabA and fabB.[2][13]

-

FabT: In bacteria such as Streptococcus pneumoniae and Lactococcus lactis, the MarR-type regulator FabT represses the expression of most of the fab genes.[2][13]

Feedback Inhibition

The activity of the FAS-II pathway is also regulated by the end products of the pathway. Long-chain acyl-ACPs or acyl-CoAs can act as feedback inhibitors of several enzymes in the pathway, including FabI.[14] In E. coli, palmitoyl-CoA has been shown to inhibit FabI activity at physiologically relevant concentrations, providing a mechanism to halt fatty acid synthesis when exogenous fatty acids are available.[14]

FabI as a Drug Target

The essential nature of FabI, its conservation across many pathogenic bacteria, and its absence in mammals make it an attractive target for the development of novel antibiotics.[3] Several classes of FabI inhibitors have been identified, some of which have shown clinical promise.

-

Triclosan: A well-known broad-spectrum antimicrobial agent found in many consumer products, triclosan is a potent inhibitor of FabI.[7][8] It acts as a slow, tight-binding inhibitor of the enzyme.[7] However, its widespread use has raised concerns about the development of resistance.

-

Isoniazid: A frontline drug for the treatment of tuberculosis, isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with NAD+, which then potently inhibits InhA, the FabI homolog in Mycobacterium tuberculosis.[15]

-

Novel Inhibitors: Significant efforts in drug discovery have led to the identification of new classes of FabI inhibitors with improved potency and pharmacokinetic properties.[16] Compounds such as Debio 1452 (formerly AFN-1252) and fabimycin have demonstrated potent activity against multidrug-resistant strains of S. aureus and Gram-negative bacteria, respectively.[17]

Data Presentation

Table 1: Kinetic Parameters of Bacterial FabI Enzymes

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Cofactor | Reference |

| Escherichia coli | Crotonyl-CoA | 100 - 7500 | - | NADH | [18][19] |

| Pseudomonas aeruginosa | Crotonyl-CoA | - | - | NADH | [8] |

| Pseudomonas aeruginosa | Crotonyl-ACP | - | - | NADH | [8] |

| Burkholderia pseudomallei | Crotonyl-CoA | 130 ± 20 | 2.0 ± 0.1 | NADH | [7] |

| Burkholderia pseudomallei | Octenoyl-CoA | 31 ± 2 | 14.8 ± 0.3 | NADH | [7] |

| Burkholderia pseudomallei | Decenoyl-CoA | 22 ± 3 | 12.0 ± 0.5 | NADH | [7] |

| Burkholderia pseudomallei | Dodecenoyl-CoA | 12 ± 2 | 8.8 ± 0.4 | NADH | [7] |

| Klebsiella pneumoniae | Crotonyl-CoA | - | - | NADH | [1][20] |

| Francisella tularensis | Crotonyl-CoA | - | - | NADH | [21] |

| Unspecified (FabL2) | Crotonyl-CoA | 9.627 | - | NADPH | [22] |

| Unspecified (FabL2) | NADPH | 27.64 | - | - | [22] |

Note: '-' indicates data not explicitly found in the provided search results.

Table 2: IC50 Values of Inhibitors against Bacterial FabI

| Inhibitor | Bacterial Species | IC50 (nM) | Reference |

| Triclosan | Pseudomonas aeruginosa | 200 | [8] |

| MUT056399 | Staphylococcus aureus | 12 | [16] |

| MUT056399 | Escherichia coli | 58 | [16] |

| Compound 59 | Staphylococcus aureus ATCC 25923 | - | [23] |

| Compound 74 | Staphylococcus aureus ATCC 25923 | - | [23] |

| Compound 59 | Staphylococcus aureus ATCC 700699 | - | [23] |

| Compound 74 | Staphylococcus aureus ATCC 700699 | - | [23] |

Note: '-' indicates data not explicitly found in the provided search results. The original source for compounds 59 and 74 provided a figure but not a direct numerical value in the abstract.

Experimental Protocols

In Vitro FabI Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds against FabI by monitoring the consumption of NADH.[3][9]

Materials and Reagents:

-

Purified recombinant FabI enzyme (e.g., from S. aureus or E. coli)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Crotonyl-CoA (or other suitable enoyl-ACP substrate)

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

-

Test compound dissolved in 100% DMSO

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a stock solution of FabI enzyme in assay buffer.

-

Prepare a stock solution of NADH in assay buffer.

-

Prepare a stock solution of Crotonyl-CoA in assay buffer.

-

Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

-

-

Assay Plate Setup (Final Volume: 50 µL per well):

-

Add assay buffer to each well to bring the final volume to 50 µL.

-

Add NADH to a final concentration of 200 µM.

-

Add the test compound at various concentrations (typically in a 2-fold dilution series). For control wells, add an equivalent volume of DMSO. The final DMSO concentration should not exceed 5%.

-

Add purified FabI enzyme to a final concentration of approximately 3 µg/mL.

-

-

Pre-incubation:

-

Gently mix the contents of the plate.

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding Crotonyl-CoA to a final concentration of 0.8 mM.

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Essentiality of FabI

Determining the essentiality of FabI in vivo is crucial for its validation as a drug target. This can be achieved through genetic approaches or by using specific inhibitors.

Genetic Approach (Conditional Knockout):

-

Construct a Conditional Mutant: Create a bacterial strain where the fabI gene is placed under the control of an inducible promoter (e.g., an IPTG-inducible promoter).

-

Growth Analysis:

-

Grow the conditional mutant in the presence of the inducer (e.g., IPTG) to allow for normal growth.

-

Wash the cells and resuspend them in a medium lacking the inducer.

-

Monitor bacterial growth (e.g., by measuring optical density at 600 nm) over time. A cessation of growth in the absence of the inducer indicates that fabI is essential for viability.

-

-

Rescue Experiment: To confirm that the growth defect is specific to the loss of FabI function, supplement the growth medium with exogenous fatty acids. If the bacteria can utilize exogenous fatty acids, their growth may be restored. However, for many bacteria, the FAS-II pathway is essential even in the presence of external fatty acids.[12]

Inhibitor-Based Approach:

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of a specific FabI inhibitor (e.g., triclosan or a novel compound) against the target bacterium using standard broth microdilution methods.

-

Macromolecular Synthesis Inhibition Assay: To confirm that the inhibitor's mode of action is through the inhibition of fatty acid synthesis, perform a macromolecular synthesis assay.

-

Expose the bacteria to the FabI inhibitor at its MIC.

-

In parallel, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and fatty acid ([¹⁴C]acetate) synthesis.

-

Measure the incorporation of each radiolabeled precursor over time.

-

A specific inhibition of [¹⁴C]acetate incorporation while the other pathways remain largely unaffected is indicative of the compound targeting fatty acid synthesis.[9]

-

Conclusion

FabI remains a highly attractive and validated target for the development of novel antibacterial agents. Its essential role in the bacterial fatty acid synthesis pathway, coupled with its structural distinctness from its mammalian counterpart, provides a solid foundation for the discovery of selective inhibitors. The increasing availability of structural and biochemical data, along with robust experimental protocols, will continue to facilitate the design and optimization of new FabI-targeted drugs to combat the growing threat of antibiotic resistance. This guide provides a comprehensive overview of the current understanding of FabI and serves as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Structural and Biochemical Studies on Klebsiella Pneumoniae Enoyl-ACP Reductase (FabI) Suggest Flexible Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]

- 12. The Francisella tularensis FabI Enoyl-Acyl Carrier Protein Reductase Gene Is Essential to Bacterial Viability and Is Expressed during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemical and Structural Basis of Triclosan Resistance in a Novel Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

MUT056399: A Technical Whitepaper on Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MUT056399 is a novel synthetic compound identified as a potent inhibitor of the bacterial enzyme FabI (enoyl-acyl carrier protein reductase), a critical component of the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial membrane biogenesis, making it an attractive target for the development of new antimicrobial agents. This document provides a comprehensive overview of the preliminary in vitro studies of MUT056399, including its mechanism of action, antimicrobial spectrum, and kinetic properties. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's potential as a therapeutic agent.

Mechanism of Action: Inhibition of FabI

MUT056399 exerts its antimicrobial activity by specifically targeting and inhibiting the FabI enzyme. FabI is responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid synthesis: the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP. By inhibiting this crucial step, MUT056399 effectively halts the production of fatty acids, which are essential for the formation of the bacterial cell membrane, leading to cessation of growth and cell death.

Fatty Acid Synthesis Pathway (FAS-II) in S. aureus

The following diagram illustrates the bacterial fatty acid synthesis (FAS-II) pathway and the specific point of inhibition by MUT056399.

Quantitative In Vitro Activity

Enzymatic Inhibition

MUT056399 is a highly potent inhibitor of the FabI enzyme from both Staphylococcus aureus and Escherichia coli. The 50% inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Source | IC50 (nM) |

| S. aureus FabI | 12[1] |

| E. coli FabI | 58[1] |

| Table 1: MUT056399 FabI Inhibition |

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of MUT056399 was determined against a panel of bacterial isolates. The MIC90, the concentration at which 99% of isolates are inhibited, is presented below for key pathogens.

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 118 | 0.12[1] |

| Methicillin-Susceptible S. aureus (MSSA) | - | ≤0.03 - 0.12[1] |

| Methicillin-Resistant S. aureus (MRSA) | - | ≤0.03 - 0.12[1] |

| Linezolid-Resistant S. aureus | - | 0.06[1] |

| Coagulase-Negative Staphylococci | 165 | 0.12 - 4[1] |

| Table 2: In Vitro Antibacterial Activity of MUT056399 |

Time-Kill Kinetics

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic properties of MUT056399 against S. aureus. At 4 times the MIC, MUT056399 demonstrated slow killing kinetics, with a reduction in viable bacterial counts of approximately 2 log10 CFU/mL after 8 and 24 hours of incubation against most S. aureus strains tested, including MSSA, MRSA, and VISA (Vancomycin-Intermediate S. aureus) strains.[1] The killing rates were observed to be similar from 4 to 64 times the MIC, suggesting a time-dependent killing mechanism.[1]

Effect of Human Serum

The presence of 50% human serum resulted in a 4- to 16-fold increase in the MIC of MUT056399, depending on the bacterial strain.[1]

Experimental Protocols

FabI Enzyme Inhibition Assay

A spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against FabI by monitoring the consumption of NADH.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate.

-

Enzyme: Purified recombinant FabI protein.

-

Substrate: Crotonyl-ACP.

-

Cofactor: NADH.

-

Test Compound: MUT056399 dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is performed in a 96- or 384-well plate format.

-

A reaction mixture containing the assay buffer, substrate, and cofactor is prepared.

-

The test compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the FabI enzyme.

-

-

Data Analysis:

-

The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm, which is monitored over time.

-

Initial reaction velocities are calculated from the progress curves.

-

The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

The MICs of MUT056399 were determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum of approximately 5 x 105 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth.

-

Drug Dilution: Serial twofold dilutions of MUT056399 are prepared in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

The bactericidal activity of MUT056399 was evaluated using time-kill kinetics experiments.

Protocol:

-

Inoculum: A mid-log-phase inoculum of approximately 5 x 105 CFU/mL is used.

-

Exposure: The bacterial suspension is exposed to MUT056399 at concentrations of 4, 16, and 64 times the MIC in broth medium. A growth control without the drug is included.

-

Sampling: Aliquots are removed at 0, 4, 8, and 24 hours of incubation.

-

Viable Counts: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

-

Data Analysis: The log10 CFU/mL is plotted against time. Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL at 24 hours, while bactericidal activity is defined as a ≥3-log10 reduction.

Conclusion

The preliminary in vitro data for MUT056399 demonstrate its potential as a novel antistaphylococcal agent. Its potent and specific inhibition of FabI, a key enzyme in the essential FAS-II pathway, provides a clear mechanism of action. The compound exhibits excellent activity against a broad range of staphylococcal isolates, including drug-resistant strains. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MUT056399.

References

Fab-001 (FabI) Target Validation in Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-positive pathogens, particularly Staphylococcus aureus, necessitates the discovery and validation of novel antibacterial targets. The bacterial fatty acid synthesis (FASII) pathway presents a compelling area for therapeutic intervention due to its essentiality and divergence from the mammalian type I fatty acid synthase (FASI) system.[1][2][3] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, FabI (designated Fab-001 for the purpose of this guide), has been extensively validated as a promising target. FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle, making its inhibition detrimental to bacterial survival.[1][2] This technical guide provides an in-depth overview of the core methodologies and data required to validate FabI as a drug target in Gram-positive bacteria, with a focus on experimental protocols, quantitative data presentation, and visual workflows.

The Role of FabI in Gram-Positive Bacteria

FabI is a crucial enzyme in the type II fatty acid synthesis (FASII) pathway of many bacteria.[1][3] This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for various metabolic processes.[3] In Gram-positive bacteria like Staphylococcus aureus, FabI is the sole enoyl-ACP reductase, making it an essential enzyme for survival.[4] Its inhibition disrupts the integrity of the cell membrane, leading to bacterial cell death.[1][2]

The Fatty Acid Synthesis (FASII) Pathway

The FASII pathway involves a series of enzymatic reactions that iteratively elongate a growing acyl chain. FabI catalyzes the NADH or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, the final step in each elongation cycle.

Regulation of Fatty Acid Synthesis by FapR

In many Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, the expression of genes involved in fatty acid synthesis is regulated by the transcriptional repressor FapR.[5][6][7] FapR binds to the promoter regions of fab genes, repressing their transcription.[6] The intracellular sensor, malonyl-CoA, the building block for fatty acid synthesis, acts as an inducer by binding to FapR and causing its dissociation from the DNA, thus allowing transcription of the fab genes to proceed.[5][6]

Experimental Validation of FabI as a Target

A multi-pronged approach is essential for the robust validation of any new antibacterial target. This typically involves biochemical assays, genetic manipulation, and whole-cell activity profiling.

Target Validation Workflow

The following diagram illustrates a typical workflow for the validation of an antibacterial target like FabI.

Experimental Protocols

FabI Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of purified FabI by monitoring the oxidation of NADH.[1][2]

Materials:

-

Purified recombinant FabI protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate, 0.05% Pluronic F-68[2]

-

Substrate: Crotonyl-CoA

-

Cofactor: NADH

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate (e.g., 25 µM crotonyl-CoA), and cofactor (e.g., 100 µM NADH).

-

Add varying concentrations of the test compound to the wells of the microtiter plate. Include a no-inhibitor control (DMSO only).

-

Initiate the reaction by adding the purified FabI enzyme (e.g., 50 pM).[8]

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).[2]

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[2][9]

Materials:

-

Bacterial culture in logarithmic growth phase (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Plate reader for measuring optical density (optional)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

-

Include a positive control (no compound) and a negative control (no bacteria) on each plate.

-

Incubate the plates at 37°C for 16-20 hours.[2]

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2] This can be assessed visually or by measuring the optical density at 600 nm.

Genetic Validation of FabI Essentiality

Regulated expression of antisense RNA targeting fabI mRNA can be used to specifically down-regulate FabI expression and assess its impact on bacterial viability and inhibitor susceptibility.[10][11]

General Procedure:

-

Clone a fragment of the fabI gene in the reverse orientation into a tetracycline-inducible expression vector.

-

Transform the resulting plasmid into the target Gram-positive strain (e.g., S. aureus).

-

Grow the transformed strain in the presence of varying concentrations of the inducer (e.g., anhydrotetracycline).

-

Monitor cell growth (e.g., by measuring optical density) to demonstrate that down-regulation of FabI is lethal or leads to growth inhibition.

-

At sub-lethal concentrations of the inducer, perform MIC assays with FabI-specific inhibitors. A significant decrease in the MIC in the antisense-expressing strain compared to the control indicates that the inhibitor's activity is on-target.[11]

Creating a conditional knockout of the fabI gene provides definitive evidence of its essentiality. Due to its essential nature, a complete knockout is often not viable unless the growth medium is supplemented in a specific way, which for FabI is not straightforward. Therefore, conditional knockout or knockdown approaches are preferred. Allelic replacement can be used to create strains with altered fabI expression or to introduce specific mutations.

General Procedure (using a temperature-sensitive shuttle vector):

-

Construct an allelic exchange plasmid containing upstream and downstream flanking regions of fabI and a selectable marker. For a conditional mutant, the native promoter could be replaced with an inducible promoter.

-

Introduce the plasmid into the target strain (e.g., S. aureus) at a permissive temperature for plasmid replication.

-

Shift the culture to a non-permissive temperature to select for chromosomal integration of the plasmid via homologous recombination.

-

Resolve the integrated plasmid through a second homologous recombination event, resulting in either the wild-type or the modified fabI allele. Counter-selection methods are often employed to facilitate the selection of double-crossover events.

Quantitative Data for FabI Inhibitors

The following tables summarize key quantitative data for well-characterized FabI inhibitors against Gram-positive bacteria.

Table 1: IC50 Values of Inhibitors against FabI

| Compound | Bacterial Source of FabI | IC50 | Reference |

| Triclosan | S. aureus | 52 nM | [12] |

| Triclosan | P. aeruginosa | 0.2 µM | [13] |

| Triclosan (against G93V mutant) | E. coli | 10 µM | [4] |

| MUT056399 | S. aureus | 12 nM | [4] |

| Compound 1 (benzimidazole-based) | S. aureus | 370 nM | [14] |

| Compound 4 (naphthyridinone) | S. aureus | <10 nM | [15] |

Table 2: Minimum Inhibitory Concentrations (MICs) of FabI Inhibitors against Staphylococcus aureus

| Compound | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| AFN-1252 | MSSA & MRSA | 0.008 | 0.015 | [11] |

| AFN-1252 | All S. aureus isolates | - | ≤0.008 | [9] |

| MUT056399 | MSSA | - | ≤0.03 | [4] |

| MUT056399 | MRSA | - | 0.06 | [4] |

| MUT056399 | Linezolid-resistant S. aureus | - | 0.12 | [4] |

| Triclosan | Clinical isolates (sensitive) | - | 0.016 | [12] |

| Triclosan | Clinical isolates (resistant) | - | 1-2 | [12] |

| Fabimycin | S. aureus clinical isolates | - | - | [16] |

Conclusion

The validation of FabI as a drug target in Gram-positive bacteria is supported by a substantial body of evidence. Its essential role in the FASII pathway, the bactericidal effect of its inhibition, and the lack of a homologous enzyme in humans make it an attractive target for the development of narrow-spectrum antibiotics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively evaluate novel FabI inhibitors and advance the development of new therapies to combat antibiotic-resistant Gram-positive infections. The continued exploration of this target holds significant promise for addressing the urgent medical need for new antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Feed-Forward Transcriptional Regulation of Membrane Lipid Homeostasis in Staphylococcus aureus | PLOS Pathogens [journals.plos.org]

- 6. Perturbation of Staphylococcus aureus Gene Expression by the Enoyl-Acyl Carrier Protein Reductase Inhibitor AFN-1252 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inference of the Transcriptional Regulatory Network in Staphylococcus aureus by Integration of Experimental and Genomics-Based Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Gene Silencing Through CRISPR Interference in Bacteria: Current Advances and Future Prospects [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Validation of antibacterial mechanism of action using regulated antisense RNA expression in <i>Staphylococcus aureus</i> - ProQuest [proquest.com]

- 11. academic.oup.com [academic.oup.com]

- 12. | BioWorld [bioworld.com]

- 13. Characterizing the Staphylococcus aureus fatty acid degradation operon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Fab-001

This technical guide provides a comprehensive overview of the pharmacokinetics of Fab-001, a representative antigen-binding fragment (Fab) of a monoclonal antibody. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this therapeutic modality. The information presented herein is a synthesis of established principles for Fab fragments and data from analogous molecules.

Introduction to Fab Fragments in Pharmacology

Antigen-binding fragments (Fabs) are a component of immunoglobulins that contain the antigen-binding site. In therapeutic applications, Fabs offer distinct advantages, including rapid tissue penetration and a reduced risk of effector function-mediated toxicities. Understanding their pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety.

Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of Fab fragments like this compound is characterized by rapid clearance and a shorter half-life compared to full-length monoclonal antibodies (mAbs). The following tables summarize key quantitative data, compiled from studies on various Fab fragments.

Table 1: Comparative Pharmacokinetic Parameters of IgG and Fab Fragments in Preclinical Models

| Parameter | Whole IgG | F(ab')2 Fragment | Fab' Fragment |

| Clearance Rate | Baseline | Intermediate | ~35 times faster than IgG[1][2] |

| Total Distribution Volume | Baseline | Larger than IgG | Larger than IgG[1][2] |

| Mean Residence Time | ~8.3 days | Intermediate | Significantly shorter than IgG |

| Principal Site of Catabolism | Gut (72.8%), Liver (20.5%) | - | Kidney (73.4%), Gut (22.9%)[1][2] |

Table 2: Estimated Human Pharmacokinetic Parameters for an Albumin-Binding Fab (AB.Fab) Variant

| Parameter | Estimated Value |

| Beta Half-Life | Up to 4 days |

| Clearance | 76 ml/h |

| Data is estimated based on allometric scaling from rat and rabbit studies of an AB.Fab with 0.5 µM affinity for albumin[3]. |

Detailed Experimental Protocols

The characterization of this compound pharmacokinetics involves several key experimental protocols, as outlined below. These methodologies are standard in preclinical and clinical drug development.

3.1. Preclinical In Vivo Pharmacokinetic Study

-

Objective: To determine the single-dose pharmacokinetic profile of this compound in a relevant animal model (e.g., mice, rabbits).

-

Methodology:

-

Animal Model: Select a relevant species. For albumin-binding Fabs, species-specific albumin affinity should be considered[3].

-

Dosing: Administer a single intravenous (IV) dose of this compound.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes; 1, 2, 4, 8, 24, 48, 72 hours) post-administration.

-

Bioanalysis: Quantify the concentration of this compound in plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) using non-compartmental analysis.

-

3.2. Human Phase I Clinical Trial: Safety and Pharmacokinetics

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy human subjects. This protocol is based on a standard first-in-human study design[4].

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

-

Methodology:

-

Subject Enrollment: Recruit healthy volunteers meeting specific inclusion/exclusion criteria (e.g., age, BMI, health status)[4].

-

Dosing Regimen:

-

Pharmacokinetic Sampling: Collect serial blood samples at frequent intervals post-dose to characterize the full concentration-time profile.

-

Bioanalytical Method: Utilize a validated assay to measure this compound concentrations in plasma.

-

Safety Monitoring: Monitor subjects for adverse events, including clinical laboratory tests, vital signs, and electrocardiograms.

-

3.3. Metabolism and Excretion (ADME) Study

-

Objective: To elucidate the pathways of metabolism and excretion of this compound. Radiolabeled studies are the gold standard for this purpose[5].

-

Methodology:

-

Radiolabeling: Synthesize this compound with a radiolabel (e.g., Carbon-14).

-

Study Population: Typically conducted in a small cohort of healthy male subjects[6].

-

Administration: Administer a single oral or intravenous dose of the radiolabeled this compound.

-

Sample Collection: Collect blood, urine, and feces over a period sufficient to ensure recovery of most of the radioactivity (e.g., 9 to 15 days)[6].

-

Analysis:

-

Quantify total radioactivity in all collected matrices.

-

Profile and identify metabolites in plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

-

Mass Balance Calculation: Determine the percentage of the administered radioactive dose recovered in urine and feces to understand the primary routes of excretion.

-

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for a Phase I Pharmacokinetic Study

Caption: Workflow for a Phase I clinical trial of this compound.

4.2. Distribution and Elimination Pathway of Fab Fragments

Caption: Distribution and elimination pathway for Fab fragments.

Mechanism of Action and Pharmacodynamic Considerations

The primary mechanism of action for a Fab fragment is the specific binding to its target antigen. This interaction neutralizes the antigen or blocks its function. Unlike full-length antibodies, Fab fragments lack the Fc region, which prevents Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This can be advantageous in therapeutic contexts where only target blockade is desired.

The pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound will be crucial to define the concentration range required for therapeutic efficacy. This involves correlating the exposure of this compound in the body with its biological effect on the target.

Conclusion

The pharmacokinetic profile of this compound, as a representative Fab fragment, is characterized by rapid distribution to tissues and a relatively fast clearance, primarily through renal catabolism. Its smaller size compared to full-length antibodies facilitates quicker penetration into tissues but also results in a shorter half-life. Strategies such as conjugation to albumin-binding domains can be employed to extend the half-life if required[3]. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's ADME properties, which is essential for its successful clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The pharmacokinetics of an albumin-binding Fab (AB.Fab) can be modulated as a function of affinity for albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 study to determine the metabolism and clearance of baxdrostat [astrazenecaclinicaltrials.com]

The Imperative for New Antibacterial Agents: A Literature Review on FabI Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, demanding urgent innovation in antibacterial drug discovery. A promising and validated target in this endeavor is the enoyl-acyl carrier protein (ACP) reductase, known as FabI. This enzyme plays a pivotal role in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the construction of bacterial cell membranes. The significant structural differences between the bacterial FAS-II system and the mammalian type I fatty acid synthase (FAS-I) offer a therapeutic window for developing selective inhibitors with minimal off-target effects in humans. This technical guide provides a comprehensive review of the current landscape of FabI inhibitors, detailing their mechanism of action, key chemical classes, quantitative efficacy data, and the experimental protocols crucial for their evaluation.